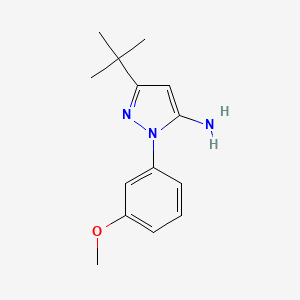

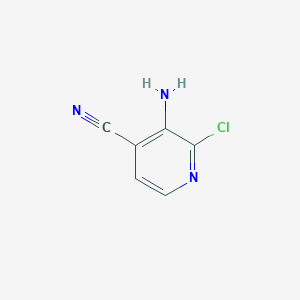

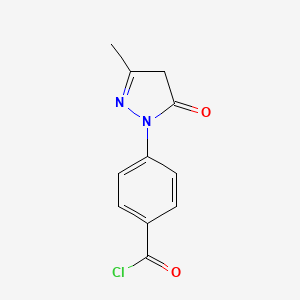

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

The compound 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine is a derivative of the 1H-pyrazole class, which is known for its diverse pharmacological activities. The tert-butyl group attached to the pyrazole ring indicates a steric hindrance that could influence the compound's reactivity and physical properties. The presence of a methoxyphenyl group suggests potential for interactions with various biological targets due to the aromatic ring's ability to engage in pi-stacking and hydrophobic interactions.

Synthesis Analysis

The synthesis of related 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole derivatives has been reported using a novel and efficient route, which includes a selective Sandmeyer reaction on diaminopyrazole, leading to versatile intermediates for further functionalization . Another study describes the N-amination of 3-amino-5-tert-butylpyrazole with hydroxylamine-O-sulfonic acid to yield 1,5-diaminopyrazole with good regiochemical control, which can then react with various electrophiles to form different pyrazole derivatives .

Molecular Structure Analysis

The molecular and supramolecular structures of similar compounds have been studied using single crystal X-ray diffraction (SC-XRD) and spectroscopic data analysis. Computational methods such as density functional theory (DFT) have been employed to optimize the geometry and predict vibrational frequencies, nuclear magnetic resonance, and UV-Vis spectra, which are consistent with experimental data . The X-ray crystal structure of a related pyrazolotriazepine derivative has also been reported, providing insights into the molecular conformation .

Chemical Reactions Analysis

The reactivity of 1,5-diaminopyrazole derivatives towards electrophiles has been explored, leading to the formation of various products such as pyrazolo[1,5-b]1,2,4-triazole and pyrazolo[1,5-b]1,2,4-triazines, which are valuable in different applications including as photographic couplers . The condensation reactions of 3-(tert-butyl)-1-methyl-1H-pyrazol-5-amine with different aldehydes in the presence of drying agents like magnesium sulfate have been shown to yield N-pyrazolyl imines, which are key intermediates for the synthesis of other pyrazole derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine and its derivatives can be inferred from related compounds. For instance, the formation of hydrogen-bonded chains and aggregates in crystalline structures has been observed, which could affect the solubility and stability of the compounds . The influence of substituents on the hydrogen-bonded structures has been noted, with minor changes in substituents leading to significant differences in the hydrogen-bonded arrangements . Additionally, the crystal structure and Hirshfeld surface analysis of imidazo[1,2-a]pyridine derivatives provide insights into the intermolecular interactions that could be present in similar pyrazole compounds .

Aplicaciones Científicas De Investigación

-

Synergic Synthesis and Characterization of tert-Butyl 4-[(E)-But-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate

- Application: This compound has been synthesized with a good yield and selectivity starting from commercially available 4-bromo-1H-indole and using simple reagents . It is a potential precursor to biologically active natural products like Indiacen A and Indiacen B .

- Method: The synthesis started from commercially available 4-bromo-1H-indole. The Vilsmeier formylation of 1 at the 3-position gave compound 2 which was converted to N-Boc derivative 3 .

- Results: The newly synthesized compounds were characterized by spectral data .

-

Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery

- Application: Five-membered 1,2,4-oxadiazole heterocyclic ring has received considerable attention because of its unique bioisosteric properties and an unusually wide spectrum of biological activities . It is a perfect framework for the novel drug development .

- Method: An extensive research exploring various substituted heterocyclic compounds (including 1,3-oxazole, isoxazole, imidazole and pyrazole) with sulfonamide moiety .

- Results: 1,2,4-oxadiazol-5-yl-benzene sulfonamides were able to demonstrate extremely high biological activity and selectivity .

- Design, Synthesis, and In Vitro Determination of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) Pyridine Derivatives with Terminal Sulfonamide Derivatives in LPS-induced RAW264.7 Macrophage Cells

- Application: This study involves the design and synthesis of a series of pyrazole derivatives, which are then tested for their biological activity in LPS-induced RAW264.7 macrophage cells .

- Method: The study involves the synthesis of a series of pyrazole derivatives, followed by in vitro determination of their biological activity .

- Results: The results of this study are not specified in the available information .

- Design, Synthesis, and In Vitro Determination of 4-(1-(tert-butyl)-3-phenyl-1H-pyrazol-4-yl) Pyridine Derivatives with Terminal Sulfonamide Derivatives in LPS-induced RAW264.7 Macrophage Cells

- Application: This study involves the design and synthesis of a series of pyrazole derivatives, which are then tested for their biological activity in LPS-induced RAW264.7 macrophage cells .

- Method: The study involves the synthesis of a series of pyrazole derivatives, followed by in vitro determination of their biological activity .

- Results: The results of this study are not specified in the available information .

Safety And Hazards

Propiedades

IUPAC Name |

5-tert-butyl-2-(3-methoxyphenyl)pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O/c1-14(2,3)12-9-13(15)17(16-12)10-6-5-7-11(8-10)18-4/h5-9H,15H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZYUZDSVTMPVIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NN(C(=C1)N)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30448133 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

CAS RN |

725686-47-5 | |

| Record name | 3-tert-butyl-1-(3-methoxyphenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30448133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-mercapto-6-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-ol](/img/structure/B1311279.png)

![3-Oxo-3,4-dihydro-2H-benzo[1,4]oxazine-6-carbaldehyde](/img/structure/B1311292.png)

![1-[4-(Diethylamino)-2-hydroxyphenyl]-2,2,2-trifluoro-1-ethanone](/img/structure/B1311304.png)

![Methyl 2-[4-(3-bromopropoxy)phenyl]acetate](/img/structure/B1311313.png)